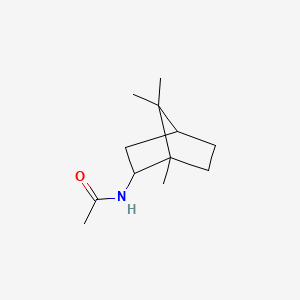
4-Bromo-2-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound with the molecular formula C15H17BrN4OS. This compound is notable for its unique structure, which includes a bromophenol moiety linked to a triazole ring through an imine linkage. The presence of a cyclohexyl group and a mercapto group further adds to its chemical diversity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves a multi-step process. One common method starts with the bromination of 2-hydroxybenzaldehyde to form 4-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 3-cyclohexyl-5-mercapto-4H-1,2,4-triazole in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply to its large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Limited industrial applications, primarily in research and development settings.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is not fully understood. it is believed to interact with biological targets through its triazole and phenol moieties. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- 4-Bromo-2-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- 2-(((3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
Uniqueness
The uniqueness of 4-Bromo-2-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol lies in its cyclohexyl group, which may confer different steric and electronic properties compared to its analogs. This can result in distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C15H17BrN4OS |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17BrN4OS/c16-12-6-7-13(21)11(8-12)9-17-20-14(18-19-15(20)22)10-4-2-1-3-5-10/h6-10,21H,1-5H2,(H,19,22)/b17-9+ |
Clé InChI |
MIZWXMCMOPAWGQ-RQZCQDPDSA-N |
SMILES isomérique |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
SMILES canonique |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethoxy-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974667.png)
![N-(3,5-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11974681.png)
![4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11974692.png)
![DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11974703.png)
![3-(5-bromothiophen-2-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11974707.png)





![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974728.png)

